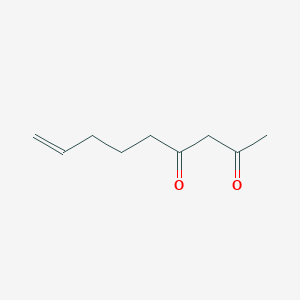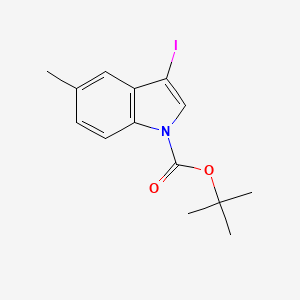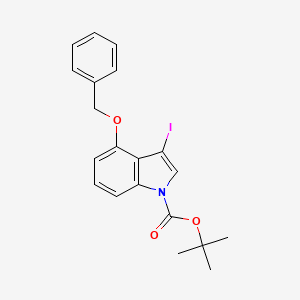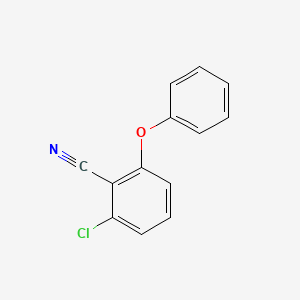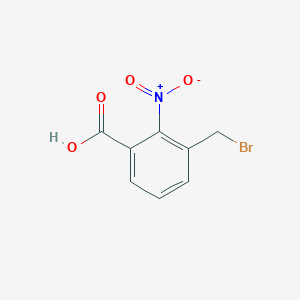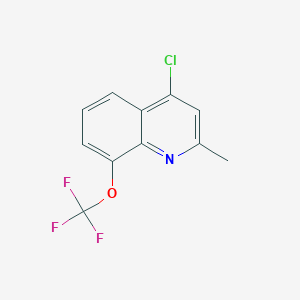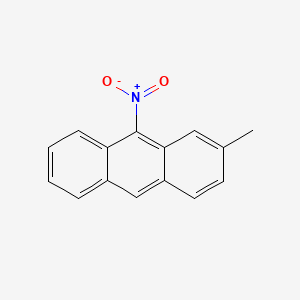
Anthracene, 2-methyl-9-nitro-
概要
説明
Anthracene, 2-methyl-9-nitro-, is a derivative of anthracene . Anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings . It has interesting photophysical, photochemical, and biological properties . The 9-nitroanthracene is a member of anthracenes and is a yellow solid .
Synthesis Analysis
The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade . The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions . Other methods include Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .
Molecular Structure Analysis
The molecular structure of 9-nitroanthracene has a molecular weight of 223.2268 . The IUPAC Standard InChI is InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H .
Chemical Reactions Analysis
Aromatic nitro compounds, such as 9-NITROANTHRACENE, range from slight to strong oxidizing agents . If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .
科学的研究の応用
Applications in Various Fields
Anthracene and its derivatives, including 2-methyl-9-nitro-anthracene, have a wide array of applications across several fields due to their unique structural and chemical properties. These compounds are primarily utilized in material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices. The anthracene chromophore is particularly significant in the development of organic photochemistry, demonstrating its versatility and importance in scientific research and industrial applications (Somashekar Mn & Chetana Pr, 2016).
Environmental and Health Implications
While anthracene derivatives, including 2-methyl-9-nitro-anthracene, have been studied for their potential in various scientific and industrial applications, it's essential to consider their environmental and health implications. Some derivatives have been explored for their anti-cancer properties, although they can also be carcinogenic to living beings. This duality highlights the importance of careful consideration and thorough research when exploring the applications of anthracene derivatives in medicinal fields (Somashekar Mn & Chetana Pr, 2016).
Innovative Uses in Polymer Chemistry
Anthracene derivatives have found innovative uses in polymer chemistry, particularly in the development of self-healing materials. These materials utilize the thermally reversible Diels–Alder chemistry of anthracene, showcasing the compound's utility in creating advanced materials with the ability to repair themselves. This application represents a significant step forward in the development of sustainable and durable materials for various uses (Ying‐Ling Liu & T. Chuo, 2013).
Contribution to Electrosynthesis
Furthermore, anthracene and its derivatives contribute to the field of electrosynthesis, specifically in the synthesis of hydrogen peroxide from water and oxygen. This process is crucial for large-scale industrial processes and smaller on-site activities, where anthracene derivatives play a role in facilitating cost-effective and environmentally friendly synthesis methods (S. C. Perry et al., 2019).
Safety and Hazards
Anthracene, 2-methyl-9-nitro-, is considered hazardous . It causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation .
将来の方向性
Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade . This suggests that there is ongoing interest in the development and application of anthracene derivatives.
特性
IUPAC Name |
2-methyl-9-nitroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16(17)18)14(12)8-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYMZYLGVAKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145423 | |
| Record name | Anthracene, 2-methyl-9-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102630-62-6 | |
| Record name | Anthracene, 2-methyl-9-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102630626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 2-methyl-9-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

